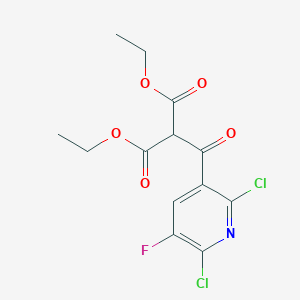
Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate: is a chemical compound with the molecular formula C10H8Cl2FNO3 . It is a white to light yellow or light orange powder or crystal. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate typically involves the reaction of ethyl potassium malonate with 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand .
化学反応の分析
Types of Reactions: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols .
科学的研究の応用
Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate
- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate
- 2,6-Dichloro-5-fluoronicotinoyl acetic acid ethyl ester
Uniqueness: Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-2-ethoxycarbonyl-3-oxopropionate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
96568-03-5 |
|---|---|
分子式 |
C13H12Cl2FNO5 |
分子量 |
352.14 g/mol |
IUPAC名 |
diethyl 2-(2,6-dichloro-5-fluoropyridine-3-carbonyl)propanedioate |
InChI |
InChI=1S/C13H12Cl2FNO5/c1-3-21-12(19)8(13(20)22-4-2)9(18)6-5-7(16)11(15)17-10(6)14/h5,8H,3-4H2,1-2H3 |
InChIキー |
RIMYSLDPFDGCRX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(N=C1Cl)Cl)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2,2'-[(methylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14132404.png)

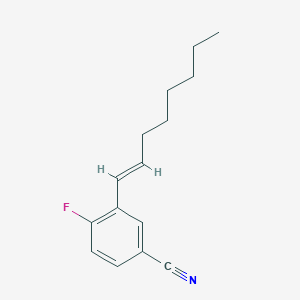
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
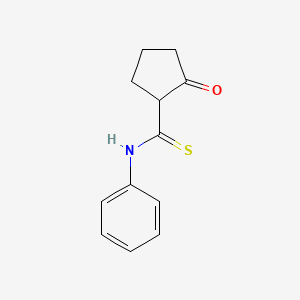

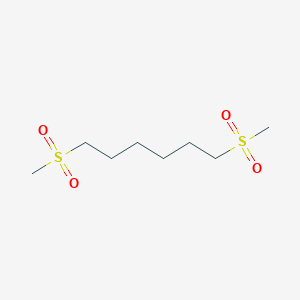

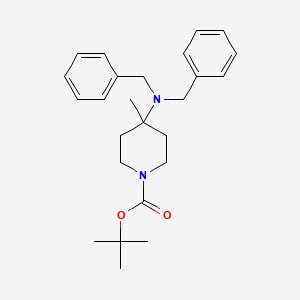

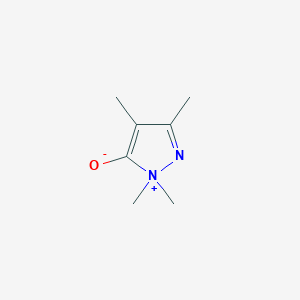
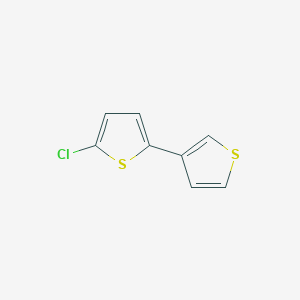
![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
